[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester [1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443078
InChI: InChI=1S/C16H26N4O2/c1-12-14(18-8-7-17-12)20-9-5-13(6-10-20)11-19-15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,19,21)
SMILES: CC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C
Molecular Formula: C16H26N4O2
Molecular Weight: 306.40 g/mol

[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13443078

Molecular Formula: C16H26N4O2

Molecular Weight: 306.40 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H26N4O2
Molecular Weight 306.40 g/mol
IUPAC Name tert-butyl N-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C16H26N4O2/c1-12-14(18-8-7-17-12)20-9-5-13(6-10-20)11-19-15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,19,21)
Standard InChI Key ODCZJDNTTMNTGI-UHFFFAOYSA-N
SMILES CC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C
Canonical SMILES CC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

  • Pyrazine ring: A six-membered aromatic heterocycle with two nitrogen atoms, substituted at the 3-position with a methyl group.

  • Piperidine ring: A six-membered saturated heterocycle linked to the pyrazine via a methylene bridge.

  • tert-Butyl carbamate group: A protecting group for the piperidine nitrogen, enhancing stability and solubility.

Molecular formula: C16H26N4O2\text{C}_{16}\text{H}_{26}\text{N}_4\text{O}_2
Molecular weight: 306.40 g/mol .

Key Molecular Descriptors

ParameterValueSource
InChIInChI=1S/C16H26N4O2/c1-12-14(18-8-7-17-12)20-9-5-13(6-10-20)11-19-15(21)22-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3,(H,19,21)
SMILESCC1=NC=CN=C1N2CCC(CC2)CNC(=O)OC(C)(C)C
IUPAC Nametert-Butyl N-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]carbamate

Synthesis and Optimization

General Synthetic Approach

The synthesis typically involves:

  • Piperidine functionalization: Introduction of the pyrazine moiety via nucleophilic substitution or coupling reactions.

  • Carbamate formation: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Example Reaction Pathway:

  • Step 1: React tert-butyl piperidin-4-ylcarbamate with 3-methylpyrazin-2-ylmethyl bromide in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

  • Step 2: Purify via chromatography or crystallization.

Reaction Conditions and Yields

YieldReagents/SolventTemperatureTimeSource
91%Methanesulfonyl chloride, pyridine20°C16 h
89%Methanesulfonyl chloride, DCM20°C1 h
71%DMSO, 2-bromo-4-trifluoromethylpyridine120°C17 h

Chemical Reactivity and Stability

Hydrolysis and Deprotection

The tert-butyl carbamate group undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the free amine:

tert-butyl carbamateacid/basepiperidin-4-ylmethyl amine+CO2+tert-butanol\text{tert-butyl carbamate} \xrightarrow{\text{acid/base}} \text{piperidin-4-ylmethyl amine} + \text{CO}_2 + \text{tert-butanol}

Nucleophilic Substitution

The pyrazine nitrogen may participate in electrophilic substitution, though steric hindrance from the methyl group limits reactivity .

ModificationImpact on ActivitySource
Pyrazine substitutionEnhanced dopaminergic receptor affinity
Carbamate deprotectionIncreased solubility and metabolic stability

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